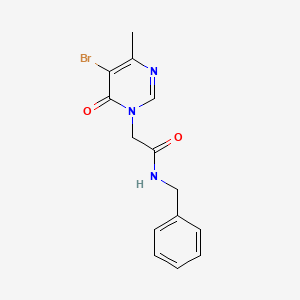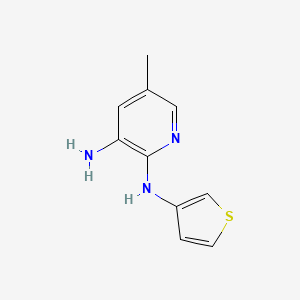![molecular formula C11H14N2O4S B7579528 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as OTZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. OTZ is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of various chemical intermediates.
科学的研究の応用
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
作用機序
The exact mechanism of action of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may also exert its neuroprotective properties by inhibiting oxidative stress and inflammation in the brain. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-cancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the growth and proliferation of various types of cancer cells.
実験室実験の利点と制限
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential for the treatment of various inflammatory diseases. Another potential direction is to investigate its neuroprotective properties and its potential for the treatment of various neurodegenerative diseases. Additionally, further research is needed to investigate its anti-cancer properties and its potential for the treatment of various types of cancer.
合成法
The synthesis of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 2-aminothiazole with ethyl bromoacetate to form 2-ethylthiazole-4-carboxylic acid. This intermediate is then reacted with oxalyl chloride to form 2-ethylthiazole-4-carbonyl chloride. The next step involves the reaction of this intermediate with 4-hydroxytetrahydrofuran to form 2-[(oxane-4-carbonyl)amino]methylthiazole-4-carbonyl chloride. This intermediate is then reacted with ammonia to form 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid.
特性
IUPAC Name |
2-[(oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-10(7-1-3-17-4-2-7)12-5-9-13-8(6-18-9)11(15)16/h6-7H,1-5H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGHFXOQJXOMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)
![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)